1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
This involves the process of creating the compound. It usually involves multiple steps, each with its own set of reactants and conditions1.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used2.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about the compound’s reactivity and stability3.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity5.Scientific Research Applications
Antioxidant Activity
A study by Tumosienė et al. (2019) focused on the synthesis of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds, including chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents, were tested for antioxidant activity. Several were identified as potent antioxidants, with some showing higher activity than ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
Žirgulevičiūtė et al. (2015) synthesized a series of 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These derivatives, featuring nitroso, azo, hydrazone, azole, and triazine moieties, exhibited notable antibacterial activity (Žirgulevičiūtė et al., 2015).
Complexation with Nucleotide Bases
Zimmerman et al. (1991) researched the complexation of nucleotide bases by molecular tweezers with carboxylic acid active sites. They found that the microenvironment around the carboxylic acid group significantly alters complexation behavior, offering insights into molecular interactions and bonding patterns (Zimmerman et al., 1991).
Synthesis and Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids. They also presented a prediction of the biological activity of these compounds, contributing to the understanding of their potential pharmaceutical applications (Kharchenko et al., 2008).
Antimicrobial and Anticancer Activity
Kairytė et al. (2022) synthesized derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid with azole, diazole, and hydrazone moieties. These compounds showed significant antimicrobial and anticancer activity, particularly against multidrug-resistant pathogens (Kairytė et al., 2022).
Scientific Research Applications of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Antioxidant Activity
Research by Tumosienė et al. (2019) focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which showed significant antioxidant activity. This work is particularly notable for compounds demonstrating higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).
Antibacterial Activity
A study by Žirgulevičiūtė et al. (2015) synthesized 1,4-disubstituted pyrrolidinone derivatives from 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds exhibited antibacterial activity, contributing to the field of antimicrobial research (Žirgulevičiūtė et al., 2015).
Complexation with Nucleotide Bases
Zimmerman et al. (1991) investigated the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. This research offers valuable insights into molecular interactions and the impact of the microenvironment around the carboxylic acid group (Zimmerman et al., 1991).
Prediction of Biological Activity
Kharchenko et al. (2008) conducted a study on the biological activity of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems derived from 5-oxopyrrolidine-3-carboxylic acids. The results offer predictions about the biological activity of these compounds, contributing to pharmaceutical research (Kharchenko et al., 2008).
Safety And Hazards
Future Directions
This involves speculating on potential future research directions. For example, if the compound has interesting biological activity, it might be studied as a potential therapeutic agent89.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some or all of this information might not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIAEAYJEYOSMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384427 | |
Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
92847-41-1 | |
Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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